molecular formula C14H14N2O2 B2571464 N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea CAS No. 1164560-43-3

N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea

Cat. No.: B2571464
CAS No.: 1164560-43-3
M. Wt: 242.278
InChI Key: QYURLYBFWXTBLC-CMDGGOBGSA-N
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Description

N-[2-(2-Furyl)vinyl]-N'-(4-methylphenyl)urea is a urea derivative characterized by a furylvinyl group attached to one nitrogen atom and a 4-methylphenyl group to the other. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties . The furyl moiety may influence electron distribution and binding affinity, while the 4-methylphenyl group contributes to hydrophobicity and steric effects.

Properties

IUPAC Name

1-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-4-6-12(7-5-11)16-14(17)15-9-8-13-3-2-10-18-13/h2-10H,1H3,(H2,15,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYURLYBFWXTBLC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-furyl)vinyl]-N’-(4-methylphenyl)urea typically involves the reaction of 2-furylvinyl isocyanate with 4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

    Temperature: Typically, the reaction is conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Catalysts such as triethylamine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of N-[2-(2-furyl)vinyl]-N’-(4-methylphenyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-furyl)vinyl]-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of N-[2-(2-furyl)ethyl]-N’-(4-methylphenyl)urea.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[2-(2-furyl)vinyl]-N’-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)vinyl]-N’-(4-methylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea with structurally related ureas:

Compound Name Molecular Weight logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Structural Features
This compound ~285 (estimated) ~3.5* 2 ~50* Furylvinyl, 4-methylphenyl
N-Mesityl-N'-(4-methylphenyl)urea 283.36 4.2 2 43.5 Mesityl, 4-methylphenyl
N-[2-(4-Fluorophenyl)-2-(indol-3-yl)ethyl]-N'-(3-methylphenyl)urea 387.46 5.5 3 43.5 Indole, fluorophenyl, 3-methylphenyl
N-(2-Chloro-4-pyridinyl)-N'-phenylurea 237.67 2.8 2 58.2 Chloropyridinyl, phenyl
N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea 244.75 2.1 2 71.3 Chloroethyl, methylthiophenyl

*Estimated based on substituent contributions.

Key Observations :

  • The furylvinyl group in the target compound likely reduces logP compared to indole-containing analogs (e.g., logP = 5.5 in ), enhancing solubility.
  • The 4-methylphenyl group contributes to moderate hydrophobicity, similar to mesityl-substituted ureas .
Enzyme Inhibition and Anticancer Potential
  • N-Mesityl-N'-(4-methylphenyl)urea : Exhibited moderate inhibition of carbonic anhydrase isoforms (IC₅₀ = 8–12 μM) in preliminary screens .
  • Indole-containing ureas (e.g., ): Demonstrated potent anticancer activity against breast cancer cell lines (IC₅₀ = 1.2–3.5 μM), attributed to indole-mediated DNA intercalation .
  • Nitro-furyl analogs (e.g., ): While structurally distinct, nitro-furyl groups in compounds like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide are potent carcinogens, highlighting the role of furyl substituents in bioactivity .

Biological Activity

N-[2-(2-furyl)vinyl]-N'-(4-methylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

This compound features a unique structure that includes a furan moiety and a methylphenyl group. The synthesis of this compound typically involves the reaction between appropriate urea derivatives and vinyl furans under controlled conditions to ensure high yields and purity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor effects. Below are key findings from various studies:

  • Antitumor Properties : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (K-562) cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
  • Mechanism of Action : Research indicates that this compound may function through the inhibition of microtubule dynamics, similar to other known antitumor agents. This disruption leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Apoptosis induction
HT-293.5Microtubule disruption
K-5624.0Cell cycle arrest

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers showed that treatment with this compound led to a significant decrease in cell viability after 48 hours, with an IC50 value of 5.0 µM. The study also noted morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation.
  • HT-29 Cell Line Analysis : Another investigation focused on the colon cancer cell line HT-29 revealed an IC50 value of 3.5 µM. Flow cytometry analysis indicated that treated cells exhibited increased populations in the G2/M phase, suggesting effective cell cycle arrest.
  • K-562 Leukemia Cells : In experiments involving K-562 cells, this compound demonstrated an IC50 value of 4.0 µM, with subsequent assays confirming apoptotic pathways were activated through caspase activation.

Research Findings

Recent studies have expanded on the potential therapeutic applications of this compound:

  • Synergistic Effects : Combination therapies using this compound alongside established chemotherapeutics have shown enhanced efficacy in reducing tumor growth in preclinical models.
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups, indicating its potential for clinical application.

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